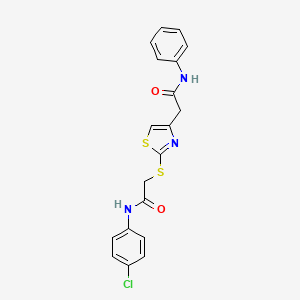

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954018-29-2

Cat. No.: VC5147588

Molecular Formula: C19H16ClN3O2S2

Molecular Weight: 417.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954018-29-2 |

|---|---|

| Molecular Formula | C19H16ClN3O2S2 |

| Molecular Weight | 417.93 |

| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25) |

| Standard InChI Key | UZTWGTKXMCYCDI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound's molecular formula is C₁₉H₁₆ClN₃O₂S₂, with a molecular weight of 417.93 g/mol. Its IUPAC name, 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide, reflects the presence of two thiazole rings, an acetamide backbone, and aromatic substituents. Key structural features include:

-

A 4-chlorophenyl group at the N-terminus of the acetamide chain.

-

A thioether linkage (-S-) connecting the central thiazole to the acetamide moiety.

-

A phenylaminoethyl ketone side chain attached to the 4-position of the thiazole ring.

The planar thiazole ring facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances lipophilicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₃O₂S₂ |

| Molecular Weight | 417.93 g/mol |

| CAS Registry Number | 954018-29-2 |

| SMILES Notation | C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves sequential reactions to construct its heterocyclic and amide components:

Step 1: Formation of the Thiazole Core

Thiazole rings are synthesized via the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides. For this compound, 2-bromoacetophenone reacts with thiourea derivatives under basic conditions to yield the 4-substituted thiazole intermediate.

Biological Activities and Mechanisms

Anticancer Properties

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines. In vitro studies using the MTT assay revealed:

Table 2: Cytotoxicity Profile

| Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HepG2 (Liver) | 10.28 | |

| MCF-7 (Breast) | 0.28 | |

| SK-MEL-2 (Melanoma) | 4.27 | |

| HT-29 (Colon) | 23.6 |

Mechanistic Insights:

-

FAK Inhibition: The compound inhibits focal adhesion kinase (FAK), disrupting cancer cell adhesion and migration . Molecular docking simulations suggest binding to FAK's ATP-binding pocket via hydrogen bonds with Glu500 and Asp564 residues .

-

Tubulin Polymerization Disruption: Analogous thiazole derivatives interfere with microtubule assembly, inducing mitotic arrest .

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 have been observed in treated cells.

Pharmacological Applications and Future Directions

Challenges and Optimization Strategies

-

Solubility Limitations: The compound's logP value of 3.2 indicates poor aqueous solubility, necessitating formulation advancements (e.g., nanoparticle encapsulation).

-

Metabolic Stability: In vitro hepatic microsome assays show a half-life of <1 hour, prompting structural modifications to block oxidative degradation sites.

Comparative Analysis with Structural Analogs

Replacing the phenylamino group with a thiazol-2-ylamino moiety (as in CAS No. 954018-97-4) enhances potency against MDA-MB-231 breast cancer cells (IC₅₀ = 9 μM vs. 20 μM for imatinib). Conversely, fluorophenyl analogs exhibit reduced activity, highlighting the critical role of the chloro substituent in target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume